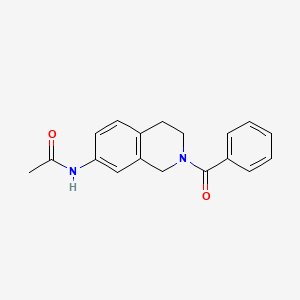

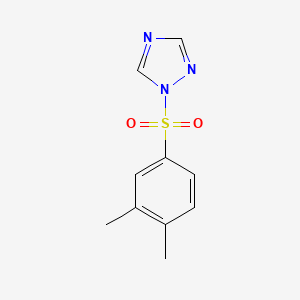

![molecular formula C11H14O2S B2685508 [(3,5-Dimethylbenzyl)thio]acetic acid CAS No. 425607-97-2](/img/structure/B2685508.png)

[(3,5-Dimethylbenzyl)thio]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((3,5-Dimethylbenzyl)thio)acetic acid” is a chemical compound with the CAS Number: 425607-97-2. It has a molecular weight of 210.3 and its IUPAC name is [(3,5-dimethylbenzyl)sulfanyl]acetic acid . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular formula of “2-((3,5-Dimethylbenzyl)thio)acetic acid” is C11H14O2S . The InChI code for this compound is 1S/C11H14O2S/c1-8-3-9(2)5-10(4-8)6-14-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) .Scientific Research Applications

Molecular Docking and Electronic Properties

A study explored the structural and electronic properties of 3-thiophene acetic acid derivatives, highlighting their significance in molecular docking, which is crucial for understanding the competitive inhibitory activity on human monoamine oxidase. This enzyme is vital in the degradative deamination of biogenic amines throughout the body, underscoring the compound's potential in medical research (Issa, Sagaama, & ISSAOUI, 2020).

Metal-Organic Frameworks and Catalysis

Research has demonstrated the synthesis of an unprecedented trinuclear cyclometallated palladium(II) compound from a similar dimethylbenzylidene derivative. This finding reveals the compound's flexibility and potential in creating metal-organic frameworks or catalysts, which are crucial for chemical reactions and materials science (Adrio et al., 2009).

Photoinduced Reductive Transformation

Another study utilized a dimethylphenylbenzimidazoline-acetic acid system for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This process is significant for organic synthesis, offering a novel method for producing valuable chemical intermediates with potential applications in drug development and other areas of chemistry (Hasegawa et al., 2004).

Antitumor Activities

Compounds derived from 2-(((4,6-dimethyl)-2-pyrimidinyl)thio)-acetic acid were synthesized and their antitumor activities were evaluated, demonstrating the importance of such derivatives in developing new therapeutic agents. This research highlights the potential of these compounds in medical and pharmaceutical applications, particularly in the treatment of various cancers (Qu et al., 2006).

Synthesis and Characterization of Novel Compounds

The multicomponent synthesis of novel tetrahydropyrimidoquinolinones mediated by acetic acid showcases the versatility of acetic acid derivatives in facilitating chemical reactions. This synthesis method is pivotal for generating new compounds with potential applications in drug discovery and development (Patel et al., 2022).

Properties

IUPAC Name |

2-[(3,5-dimethylphenyl)methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-8-3-9(2)5-10(4-8)6-14-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFIEJXYCKBAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CSCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

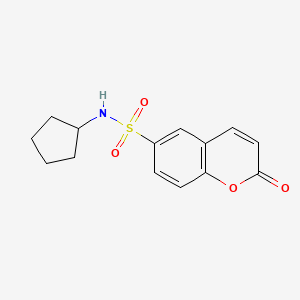

![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2685431.png)

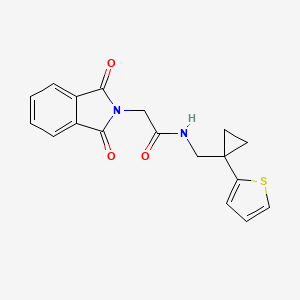

![1-cyclopentanecarbonyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2685436.png)

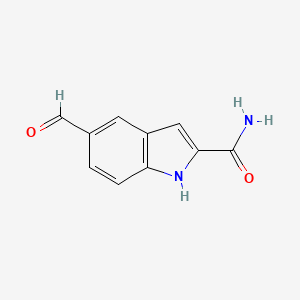

![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2685443.png)

![N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2685444.png)

![3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685448.png)